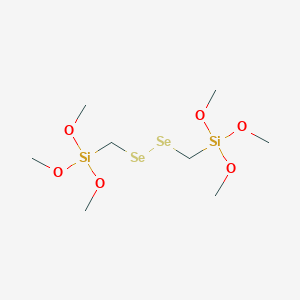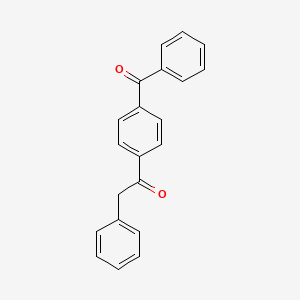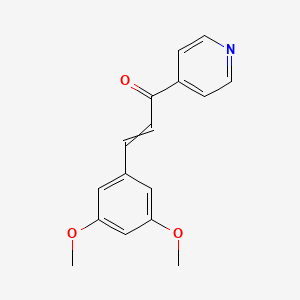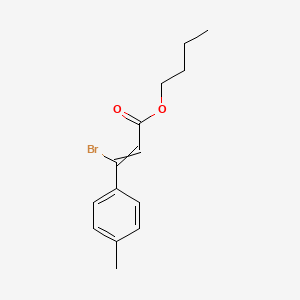
N-(3-Azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide is a complex organic compound with the molecular formula C12H9ClN4O3S
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Azidation: The amino group is converted to an azido group using sodium azide in an appropriate solvent.
Chlorination: The compound is chlorinated to introduce the chloro groups at specific positions.
Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The azido group can be reduced to an amino group.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Compounds with various functional groups replacing the chloro groups.
Aplicaciones Científicas De Investigación
N-(3-Azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its azido group, which can participate in click chemistry reactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3-Azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The azido group can participate in bioorthogonal reactions, allowing the compound to label and track biomolecules in biological systems. The chloro and sulfonamide groups may contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Azido-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide
- N-(3-Amino-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide
- N-(3-Azido-5-chloro-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide
Uniqueness
N-(3-Azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide is unique due to the presence of both azido and sulfonamide groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
918161-73-6 |
|---|---|
Fórmula molecular |
C12H8Cl2N4O3S |
Peso molecular |
359.2 g/mol |
Nombre IUPAC |
N-(3-azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C12H8Cl2N4O3S/c13-7-1-3-9(4-2-7)22(20,21)17-8-5-10(14)12(19)11(6-8)16-18-15/h1-6,17,19H |
Clave InChI |
WZMVFHZLPDCYOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C(=C2)Cl)O)N=[N+]=[N-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14193794.png)
![2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B14193804.png)

![7,8-Dimethyl-10-(3-methylbutyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14193824.png)

![3-([2,2'-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14193839.png)


![N-[(4-Fluorophenyl)methyl]-N'-hydroxyurea](/img/structure/B14193855.png)

![2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B14193858.png)
